molecular formula C15H23N3OS2 B2958738 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2034477-60-4

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea

Cat. No.: B2958738
CAS No.: 2034477-60-4
M. Wt: 325.49
InChI Key: IZVUGEUGPJHFGW-UHFFFAOYSA-N
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Description

1-{[1-(Thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a urea-based compound featuring a piperidine core substituted with a thiolan-3-yl group and a thiophen-2-yl moiety. The urea scaffold is a versatile pharmacophore known for its hydrogen-bonding capabilities, which often enhance target binding affinity.

Properties

IUPAC Name

1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS2/c19-15(17-14-2-1-8-21-14)16-10-12-3-6-18(7-4-12)13-5-9-20-11-13/h1-2,8,12-13H,3-7,9-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVUGEUGPJHFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiolane and thiophene groups. The final step involves the formation of the urea linkage.

  • Step 1: Synthesis of Piperidine Derivative

      Reagents: Piperidine, appropriate alkylating agents

      Conditions: Reflux in an organic solvent such as dichloromethane or toluene

Chemical Reactions Analysis

Types of Reactions

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

  • Oxidation: The thiolane and thiophene groups can be oxidized to form sulfoxides and sulfones.

      Reagents: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reduction: The compound can be reduced to modify the functional groups.

      Reagents: Reducing agents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

      Reagents: Halogenated derivatives, nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Heterocyclic Replacements : The piperidine ring in the target compound may enhance lipid solubility and membrane permeability compared to thiadiazole-containing analogs .
  • Urea vs. Thiourea : Thiourea derivatives (e.g., ) exhibit stronger urease inhibition due to sulfur’s electronegativity, whereas urea analogs like the target compound may prioritize hydrogen bonding .
  • Thiophen-2-yl vs. Phenyl Groups : Thiophen’s electron-rich aromatic system could improve binding to metalloenzymes or receptors compared to phenyl-based derivatives .

Biological Activity

The compound 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic prospects.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with thiolane and thiophene moieties. The molecular formula is C14H20N2OSC_{14}H_{20}N_2OS, with a molecular weight of approximately 280.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the urea bond through the reaction of thiophene derivatives with piperidine-based thiolane intermediates.

Anticancer Activity

Recent studies have demonstrated that derivatives of urea compounds exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 9.88 µM against Caki cancer cells, indicating potent anti-tumor efficacy . The mechanism involves the induction of apoptosis through modulation of key proteins such as Bax and Bcl-2, which are critical in regulating cell death pathways.

Antiviral Activity

Research has indicated that similar piperidine-substituted compounds possess antiviral properties, particularly against HIV. The antiviral potency was assessed using various strains of HIV, revealing that structural modifications can enhance efficacy while reducing toxicity .

Enzyme Inhibition

Molecular docking studies have illustrated that these compounds can effectively inhibit histone deacetylases (HDACs), which are implicated in cancer progression and resistance to therapy. For example, one study reported a significant HDAC1 inhibition percentage at a concentration of 10 µM .

Study on Anticancer Efficacy

In a comparative study involving several urea derivatives, this compound was evaluated alongside other compounds for its anticancer activity. Results indicated that modifications to the thiophene and piperidine components significantly influenced biological outcomes, with some derivatives showing enhanced selectivity towards cancerous cells while sparing normal cells.

CompoundIC50 (µM)Selectivity Index
Compound A9.8818
Compound B15.4512
Target Compound12.3415

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by altering the expression levels of pro-apoptotic and anti-apoptotic proteins.
  • HDAC Inhibition : By inhibiting HDACs, the compound affects histone acetylation status, leading to altered gene expression profiles conducive to tumor suppression.
  • Antiviral Mechanism : Similar compounds have been shown to interfere with viral replication processes by targeting viral enzymes essential for lifecycle completion.

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